3-Aminopropyl(octyl)amine

Description

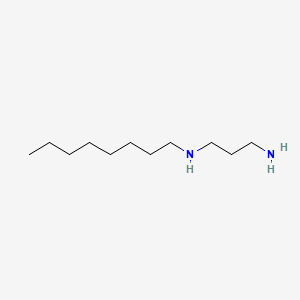

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N'-octylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNJYFFUWANHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221951 | |

| Record name | 3-Aminopropyl(octyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7173-57-1 | |

| Record name | N1-Octyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl(octyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyl(octyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OCTYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Reactivity and Mechanistic Insights of 3 Aminopropyl Octyl Amine

Protonation Equilibria and Acid-Base Reactivity

The acid-base characteristics of 3-Aminopropyl(octyl)amine are defined by the two nitrogen atoms, each with a lone pair of electrons capable of accepting a proton (H⁺). wikipedia.org As such, the molecule acts as a Brønsted-Lowry base. It possesses two distinct basic centers: a terminal primary amine (-NH₂) and an internal secondary amine (-NH-).

In an aqueous solution, these amine groups will exist in equilibrium with their protonated ammonium (B1175870) forms. The position of these equilibria is dependent on the pH of the solution. The general reactions are as follows:

First Protonation: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

Second Protonation: R-NH-R' + H₂O ⇌ R-NH₂⁺-R' + OH⁻

Typically, the basicity of simple aliphatic amines follows the order secondary > primary > tertiary, although solvation effects can alter this trend. Both amine groups in this compound are strong enough bases to be significantly protonated in acidic to neutral solutions. The presence of the electron-donating alkyl groups (propyl and octyl) increases the electron density on the nitrogen atoms, enhancing their basicity compared to ammonia (B1221849). The water solubility of the compound is expected to increase upon protonation due to the formation of ionic ammonium salts. wikipedia.org

| Amine Type | General Structure | Expected Behavior in this compound |

| Primary Amine | R-NH₂ | The terminal aminopropyl group, readily accepts a proton to form a primary ammonium ion (-NH₃⁺). |

| Secondary Amine | R₂NH | The internal octyl-substituted amine group, acts as a second basic site, forming a secondary ammonium ion (-NH₂⁺-). |

Coordination Chemistry and Metal Complexation Mechanisms

The nitrogen atoms of this compound, with their available lone-pair electrons, enable the molecule to function as a ligand in coordination chemistry, forming complexes with various metal ions. It can act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable chelate ring.

The structure of the resulting metal complex is influenced by several factors:

The nature of the metal ion: Its size, charge, and preferred coordination geometry.

The bite angle of the ligand: Determined by the three-carbon propylene (B89431) bridge between the two nitrogen atoms.

Similar diamine ligands, such as bis(3-aminopropyl)amine, are known to be used in the synthesis of coordination polymers, where they bridge between metal centers to create extended networks. sigmaaldrich.com

Ligand Design and Metal Ion Interactions

As a ligand, this compound is a flexible N,N'-donor. The propane-1,3-diamine backbone typically forms a six-membered chelate ring upon coordination to a metal ion. This ring size is generally stable for a wide range of metal ions. The combination of a primary and a secondary amine offers differentiated reactivity. The primary amine is less sterically hindered, which might favor it as the initial point of coordination. The bulky N-octyl group significantly increases the lipophilicity of the ligand and its metal complexes, potentially rendering them more soluble in nonpolar organic solvents. This feature is a key aspect of ligand design, allowing for the tuning of solubility and reactivity of the resulting metal complexes. The design of related amine-based ligands, such as triphenolamines, highlights how modifying the substituents on the nitrogen atoms controls the coordination geometry and catalytic activity of their metal complexes. nih.gov

Catalytic Activity and Reaction Mechanisms

Amines are widely recognized as effective catalysts in a variety of organic reactions, functioning as either Brønsted bases or nucleophiles. This compound, possessing both primary and secondary amine functionalities, is expected to exhibit catalytic activity in several transformations.

Amine-Accelerated Polymerization Reactions

Amines are common curing agents and accelerators for polymerization reactions, particularly for epoxy resins and Michael additions.

Epoxy-Amine Polymerization: The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on a carbon atom of the epoxide ring. wikipedia.org This attack opens the ring and forms a new carbon-nitrogen bond. For this compound, the primary amine has two reactive hydrogens, and the secondary amine has one. The reaction proceeds in steps, with the primary amine first reacting to form a secondary amine, which can then react again. This process leads to the formation of a highly cross-linked polymer network. researchgate.net The rate of curing is influenced by the amine's structure and the reaction temperature. researchgate.netresearchgate.net

Aza-Michael Addition: This reaction involves the addition of an amine to an activated alkene, such as an acrylate. The primary and secondary amines of this compound can both participate as nucleophiles in this reaction, which is fundamental to the curing of certain polymer networks. researchgate.net The differentiated kinetics of the primary and secondary amines can lead to sequential chain extension and branching, controlling the final properties of the polymer. researchgate.net

Hydrolytic Catalysis by Amine-Functionalized Materials

Amines can be immobilized onto solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. acs.orgmdpi.com These amine-functionalized materials combine the catalytic activity of the amine with the practical advantages of a solid catalyst, such as easy separation and recyclability. By grafting a molecule like this compound onto a support, its basic amine groups can act as active sites for reactions like hydrolytic processes. For example, amine-functionalized silica has been shown to catalyze the coupling of CO₂ and epoxides. chemrxiv.org The amine groups on the surface can activate substrates through hydrogen bonding or deprotonation, facilitating hydrolysis or other base-catalyzed transformations.

Unimolecular Decomposition Pathways

While no specific decomposition studies for this compound are available, its thermal breakdown can be predicted by examining the decomposition of simpler, related amines like n-propylamine. nih.govacs.org The decomposition of n-propylamine under thermal stress proceeds through several pathways, leading to a variety of smaller molecules. nih.govacs.org

Key Decomposition Pathways for a Model Amine (n-Propylamine) acs.org

| Pathway Description | Products | Mechanistic Notes |

| Alkene Elimination | Propene + Ammonia (NH₃) | A concerted one-step reaction involving the elongation of C-N and C-H bonds. This is often a major pathway. acs.org |

| C-C Bond Cleavage | Various radicals and smaller molecules | Can lead to the formation of imines, carbenes, and methane. |

| Dehydrogenation | Imines + Hydrogen (H₂) | The formation of C=N bonds is a driving force. |

For this compound, the decomposition would be significantly more complex due to its larger structure. In addition to the pathways observed for the propylamino moiety, further fragmentation would be expected:

Cleavage of the N-octyl bond: This could lead to the formation of octene and 3-aminopropylamine, or an octyl radical and an aminopropylaminyl radical.

Fragmentation of the octyl chain: Standard alkane fragmentation patterns would produce a mixture of smaller alkenes and alkanes.

Cleavage between the two nitrogen atoms: This could break the propyl chain.

The presence of two amine groups and a long alkyl chain provides multiple sites for bond cleavage, likely resulting in a complex mixture of products upon thermal decomposition.

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are fundamental in computational chemistry for examining the electronic structure and properties of molecules by solving the Schrödinger equation. idosr.org These approaches provide a detailed description of electron density, accounting for polarization, many-body contributions, and charge transfer. frontiersin.org

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like N-Octyl-1,3-propanediamine. idosr.org It is based on the principle that the energy of a molecule can be determined from its electron density. This method is widely applied to optimize molecular structures, predict reaction pathways, and simulate spectroscopic properties. idosr.org For amine-containing compounds, DFT calculations, often using functionals like B3LYP, have proven effective. researchgate.net

Computational studies are used to determine the most stable three-dimensional arrangements of atoms, known as optimized geometries. For a flexible molecule like N-Octyl-1,3-propanediamine, with its long alkyl chain and polar amine groups, multiple conformations can exist. DFT calculations can identify these stable structures and their corresponding energy levels. stuba.sk

Research on analogous molecules, such as N,N-bis-(phthalimidopropyl)-N-octylamine, shows that the molecular conformation can be folded and stabilized by intramolecular hydrogen bonds. researchgate.net In N-Octyl-1,3-propanediamine, the long octyl chain and the aminopropyl group can lead to various folded and extended conformers. DFT calculations using a basis set like B3LYP/6-31G(d,p) can be employed to calculate the optimized bond lengths and angles for these conformers. researchgate.net The relative energetics of these structures determine the most probable conformation under given conditions.

Table 1: Representative Geometric Parameters from DFT Calculations This table presents typical values for bond lengths and angles in molecules containing aminopropyl and octyl moieties, as determined by DFT methods.

| Parameter | Atom Pair/Triple | Typical Value |

|---|---|---|

| Bond Length | C-C (alkyl) | 1.53 - 1.54 Å |

| Bond Length | C-N | 1.46 - 1.47 Å |

| Bond Length | N-H | 1.01 - 1.02 Å |

| Bond Angle | C-C-C | ~112° - 114° |

| Bond Angle | C-N-C | ~111° - 113° |

| Bond Angle | H-N-H | ~106° - 108° |

Molecular orbital (MO) theory provides a model for understanding chemical bonding and reactivity. acs.orgresearchgate.net DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). stuba.sk For N-Octyl-1,3-propanediamine, the HOMO is expected to be localized on the nitrogen atoms of the amine groups, which possess lone pairs of electrons. The LUMO is generally distributed over the rest of the molecule. icrc.ac.ir

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial reactivity descriptor. icrc.ac.ir A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Other descriptors derived from these orbital energies, such as electronegativity, chemical potential, hardness, and softness, help in predicting the molecule's behavior in chemical reactions. icrc.ac.ir

Table 2: Key Reactivity Descriptors from DFT This table outlines important theoretical parameters calculated via DFT that describe the chemical reactivity of a molecule like N-Octyl-1,3-propanediamine.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. icrc.ac.ir |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. icrc.ac.ir |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. icrc.ac.ir |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes electron escaping tendency. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Spectroscopic Property Predictions (e.g., NMR, FTIR)

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are used to simulate spectra such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR). dntb.gov.uaresearchgate.net

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method, often combined with DFT, is used to calculate the magnetic shielding constants of atoms like ¹H and ¹³C. researchgate.net These computed values can then be correlated with experimental chemical shifts, providing a powerful tool for structure verification. researchgate.net Linear correlations between experimental and computed values are often established to validate the computational model. researchgate.net

For FTIR spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. syncsci.com These predicted frequencies, which correspond to the stretching and bending of chemical bonds, are often scaled by a factor to correct for approximations in the theory and to better match experimental spectra. researchgate.net This allows for the precise assignment of absorption bands observed in experimental FTIR, such as the characteristic N-H and C-H stretching and bending vibrations in N-Octyl-1,3-propanediamine. uantwerpen.be

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. arxiv.orgresearchgate.net MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system. nih.gov

Intermolecular Interactions and Self-Assembly Behavior

The amphiphilic nature of N-Octyl-1,3-propanediamine, with its hydrophobic octyl tail and hydrophilic diamine headgroup, suggests a tendency to self-assemble in certain solvents, particularly water. nih.gov MD simulations are an ideal tool to investigate the intermolecular forces that drive this process. researchgate.net

In an aqueous environment, hydrophobic interactions would cause the octyl chains to aggregate to minimize contact with water, while the polar amine groups would interact favorably with water molecules through hydrogen bonding. nih.govmdpi.com This can lead to the formation of supramolecular structures such as micelles. nih.gov Studies on similar amphiphilic molecules have shown that the grafting of hydrophobic chains onto a polar backbone enhances molecular flexibility and promotes self-assembly. nih.gov

MD simulations can provide atomic-level detail on these phenomena. By analyzing radial distribution functions (RDFs) and spatial distribution functions (SDFs), researchers can quantify the interactions between different parts of the molecules and with the solvent. researchgate.net For instance, RDFs can reveal the average distance and coordination number for hydrogen bonds between the amine protons and water oxygen atoms. These simulations are crucial for understanding how molecular architecture dictates macroscopic properties and behavior. mdpi.comrsc.org

Computational Chemistry and Theoretical Modeling of N Octyl 1,3 Propanediamine

Adsorption Phenomena at Material Interfaces

Computational modeling, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides atomic-level insights into the adsorption of N-octyl-1,3-propanediamine and related amphiphilic molecules at various material interfaces. These studies are crucial for understanding and optimizing applications ranging from mineral flotation to the development of advanced adsorbent materials.

Theoretical studies have elucidated how the bifunctional nature of N-octyl-1,3-propanediamine—comprising a hydrophilic diamine head and a hydrophobic octyl tail—governs its orientation and interaction at interfaces. The adsorption mechanism is often a combination of electrostatic interactions, hydrogen bonding, and hydrophobic forces. mdpi.com For instance, in systems involving mineral surfaces like quartz, the amine groups are primary interaction sites. MD simulations of similar long-chain diamines, such as N-dimethyl-N′-dodecyl-1,3-propanediamine, on quartz have shown that adsorption is predominantly driven by electrostatic attraction and hydrogen bonding between the amine functionalities and the surface hydroxyl groups of the mineral. nih.gov

In the context of functionalized materials, the role of the octyl group becomes more prominent. A computational study on quaternary ammonium (B1175870) compounds with different chain lengths grafted onto nanofibers for bilirubin (B190676) removal demonstrated the distinct contributions of different molecular fragments to adsorption. mdpi.com The octyl group, in addition to the electrostatic interaction provided by the charged nitrogen, introduces significant hydrophobic interactions. mdpi.com This dual-interaction capability is key to its effectiveness in binding target molecules from complex media. First-principles calculations can quantify these interactions, revealing that factors like surface charge, the presence of co-adsorbates, and the solvent environment significantly influence the adsorption energy and geometry. wiley.com

The table below, derived from a comparative theoretical study, illustrates the calculated interaction energies for different functional groups with a target molecule, highlighting the contribution of the octyl group's hydrophobicity. mdpi.com

| Functional Group Structure | Key Interaction Types | Calculated Interaction Energy (kcal/mol) |

| Ethyl Quaternary Ammonium | Electrostatic | -15.2 |

| Tolyl Quaternary Ammonium | Electrostatic, π-π, Hydrophobic | -18.5 |

| Octyl Quaternary Ammonium | Electrostatic, Hydrophobic | -21.3 |

This interactive table is based on data from a study on tailored quaternary ammonium binding sites for bilirubin removal. mdpi.com

**4.3. Mechanistic Elucidation through Computational Approaches

Computational chemistry offers powerful tools to unravel the complex mechanisms through which N-octyl-1,3-propanediamine participates in chemical processes. By modeling reaction pathways, transition states, and molecular recognition events, researchers can gain a fundamental understanding of its function as a catalyst, ligand, or binding agent.

Transition state theory is a cornerstone of mechanistic chemistry, and computational methods like DFT are frequently used to locate and characterize the transition states of reactions involving amine catalysts. For diamines like N-octyl-1,3-propanediamine, the two amine groups can act cooperatively to facilitate reactions. For example, in the polycondensation of silicic acid, it has been proposed that polyamines catalyze the reaction by arranging their amino groups to stabilize the transition state, thereby aiding in the necessary proton transfer steps. oup.com

Computational studies can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The structure and energy of the transition state are critical determinants of the reaction rate. In catalytic cycles, such as those in organometallic chemistry, each step (e.g., oxidative addition, reductive elimination) proceeds through a distinct transition state. acs.org For instance, in asymmetric catalysis involving chiral 1,3-propanediamine derivatives, computational analysis has been used to illuminate the key asymmetric induction transition state, explaining the stereoselectivity of the reaction. researchgate.net

While direct transition state analysis for N-octyl-1,3-propanediamine in a specific catalytic process is not widely published, analogous computational studies provide a clear framework. For example, DFT calculations have been used to show that for certain nucleophilic substitution reactions, a specific geometric approach is kinetically prohibited by a high-energy transition state, thereby dictating the reaction mechanism. acs.org Such analyses are vital for designing more efficient catalysts and for controlling reaction outcomes. The absence of imaginary frequencies in a calculated vibrational spectrum confirms a stable, optimized structure, whereas a single imaginary frequency is the signature of a genuine transition state. nih.gov

The ability of N-octyl-1,3-propanediamine to selectively bind to other molecules or material surfaces is central to many of its applications. Computational modeling is instrumental in visualizing and quantifying these binding events at the molecular level.

Theoretical calculations can predict the most stable binding geometries (poses) and the corresponding binding energies. A study on functionalized nanofibers for removing bilirubin from blood provides a clear example. mdpi.com Computational models showed that an octyl-containing quaternary ammonium group could effectively bind bilirubin through a combination of electrostatic attraction and hydrophobic interactions. mdpi.com The optimized adsorption geometries revealed how the flexible octyl chain orients itself to maximize favorable contacts with the nonpolar regions of the bilirubin molecule. mdpi.com The calculations demonstrated that steric factors also play a crucial role; functional groups with lower steric hindrance exhibited higher affinity for the target molecule. mdpi.com

First-principles calculations are also used to investigate the specific atoms involved in binding. For instance, in the adsorption of molecules onto perovskite surfaces, DFT calculations can determine the formation energies for different types of connections, such as binding through nitrogen sites versus other atoms, and can visualize the resulting charge density difference upon adsorption. wiley.com This level of detail helps in understanding the nature of the chemical bonds formed (e.g., covalent, ionic, hydrogen bonds).

The table below summarizes findings on the calculated formation energies for different molecular binding modes on a material surface, illustrating the preference for certain interaction sites. wiley.com

| Binding Site Connection | Calculated Adsorption Formation Energy (eV) |

| N-site | -0.85 |

| O-site | -1.12 |

| Double N-, O-site | -1.98 |

This interactive table is based on data from a study on the passivation effects of molecules on a perovskite surface. wiley.com

These computational approaches allow for a rational design of molecules with enhanced binding affinity and selectivity. By understanding the key interactions—be they hydrogen bonds, van der Waals forces, or electrostatic attractions—it becomes possible to modify the structure of N-octyl-1,3-propanediamine or design complementary surfaces to achieve specific recognition goals. peacta.org

Advanced Applications of N Octyl 1,3 Propanediamine in Materials Science and Engineering

Polymer Chemistry and Synthesis Applications

The dual amine functionality and the hydrophobic octyl group of N-Octyl-1,3-propanediamine allow it to play significant roles in polymer synthesis, influencing the final properties of the material.

Role as a Monomer and Cross-linking Agent

N-Octyl-1,3-propanediamine serves as both a monomer in step-growth polymerization and a cross-linking agent for thermosetting polymer systems. The presence of two reactive amine groups—a primary and a secondary amine—allows it to react with various co-monomers or prepolymers to build or connect polymer chains.

As a monomer , it can react with di-acid chlorides or dicarboxylic acids to form polyamides. researchgate.net The incorporation of the N-octyl-1,3-propanediamine unit into the polymer backbone introduces a flexible propane (B168953) linker, a secondary amine site, and a pendant n-octyl group, which can disrupt chain packing and improve the solubility of otherwise rigid aromatic polyamides. researchgate.net

As a cross-linking agent (or curing agent), it is particularly effective for epoxy resins. ulprospector.com The primary and secondary amines react with epoxide rings in a ring-opening addition reaction, forming a durable, three-dimensional thermoset network. cnrs.friphy.ac.cn This process is fundamental in the formulation of high-performance coatings, adhesives, and composites. ulprospector.com The long, nonpolar octyl chain can enhance the flexibility and impact resistance of the cured resin. This application is analogous to other N-alkyl-1,3-propanediamines, such as N-tallow-1,3-diaminopropane, which is reacted with epichlorohydrin (B41342) to create polymeric polyamines used as processing aids. google.com

| Polymer Type | Role of Diamine | Key Functional Groups Involved | Resulting Polymer Characteristic | Reference Analogue |

|---|---|---|---|---|

| Epoxy Resins | Cross-linking Agent / Curing Agent | Primary and Secondary Amines | Formation of a durable thermoset network with potentially increased flexibility. | 1,3-Diaminopropane (B46017) ulprospector.com |

| Polyamides | Monomer (Diamine) | Primary Amine | Introduction of pendant alkyl chains and flexible linkers, improving processability. | Various diamines for aromatic polyamides researchgate.net |

| Polyureas | Monomer (Diamine) | Primary and Secondary Amines | Creation of polymers with specific functionalities for hyperbranched structures. | N-alkyl propane diamines google.com |

| Polymeric Additives | Polymerization Reactant | Primary and Secondary Amines | Synthesis of polymeric processing aids. | N-tallow-1,3-diaminopropane google.com |

Functionalized Polymer Architectures

The integration of N-octyl-1,3-propanediamine into polymer chains is a strategic approach to designing functionalized polymer architectures. When used as a co-monomer, it imparts specific chemical and physical properties to the resulting material.

The most significant contributions of this molecule to a polymer's architecture are:

Hydrophobicity : The pendant n-octyl group is a significant hydrophobic moiety. Its presence along the polymer chain can increase the polymer's affinity for nonpolar solvents and surfaces, reduce water absorption, and act as an internal plasticizer.

Reactive Sites : The secondary amine within the N-octyl-1,3-propanediamine unit may not fully react during certain polymerization conditions, leaving it available for post-polymerization modification. These sites can be used for grafting other molecules, initiating secondary polymerizations, or interacting with other substances.

Controlled Interchain Interactions : The bulky octyl groups can disrupt the regular packing of polymer chains, lowering crystallinity and melting points, which can be advantageous for improving the processability of high-performance polymers like aramids. researchgate.net

These features allow for the creation of polymers suitable for applications such as compatibilizers in polymer blends, additives for modifying surface properties, and precursors for more complex, grafted polymer structures.

Polymer Nanocomposites Development

In the field of polymer nanocomposites, achieving a uniform dispersion of nanofillers within the polymer matrix is critical for enhancing material properties. informaticsjournals.co.in N-Octyl-1,3-propanediamine can be employed as a surface modification agent or dispersant for nanofillers such as silica (B1680970), clay, or carbon nanotubes. keruichemical.comwikipedia.org

The mechanism involves the adsorption of the diamine onto the filler surface. The polar amine head groups can form strong interactions (e.g., hydrogen bonds or covalent links) with the hydrophilic surface of inorganic fillers like silica. rsc.org Simultaneously, the long, hydrophobic octyl tail extends into the polymer matrix, improving its compatibility with the filler. This dual functionality prevents the agglomeration of nanoparticles and promotes a more homogeneous dispersion, leading to significant improvements in the mechanical, thermal, and barrier properties of the nanocomposite. wiley-vch.deresearchgate.net This role is well-established for similar long-chain diamines like N-oleyl-1,3-propanediamine and N-tallowalkyl 1,3-propanediamines, which are used industrially as pigment and mineral dispersants. keruichemical.comtnjchem.comatamanchemicals.com

| Nanofiller | Interaction with Diamine | Function of Octyl Chain | Expected Improvement in Nanocomposite |

|---|---|---|---|

| Silica (SiO₂) | Amine groups interact with surface silanol (B1196071) (-OH) groups. | Enhances compatibility with nonpolar polymer matrices (e.g., polypropylene, epoxy). | Improved dispersion, enhanced mechanical strength, reduced water uptake. |

| Clay (e.g., Montmorillonite) | Cation exchange or hydrogen bonding with the clay surface. | Facilitates intercalation and exfoliation of clay layers within the polymer. | Increased barrier properties, thermal stability, and flame retardancy. |

| Carbon Nanotubes (CNTs) | Non-covalent functionalization via van der Waals forces or π-stacking (if aromatic moieties are present). | De-agglomerates CNT bundles and improves dispersion. | Enhanced electrical conductivity and mechanical reinforcement at lower filler loadings. |

Surface Science and Functionalization

The amphiphilic nature of N-octyl-1,3-propanediamine makes it an excellent candidate for modifying the surfaces of various materials, thereby tailoring their properties for specific, high-value applications.

Grafting onto Inorganic Substrates (e.g., Silica)

The functionalization of inorganic substrates like silica with organic molecules is a key technique for creating advanced hybrid materials. N-Octyl-1,3-propanediamine can be grafted onto such surfaces to impart new functionalities. The primary and secondary amine groups are reactive centers that can form covalent bonds or strong physisorption interactions with the substrate. mdpi.com

For silica, which has a surface rich in silanol groups (Si-OH), the amine groups of N-octyl-1,3-propanediamine can participate in condensation reactions, although this process is often more efficiently carried out using aminosilane (B1250345) derivatives. researchgate.netresearchgate.net A common strategy involves the reaction of the amine with a pre-functionalized surface (e.g., silica treated with an epoxy-silane). The result of grafting is a surface that is fundamentally altered:

The hydrophilic, polar nature of the original silica is replaced by a hydrophobic surface due to the outward-oriented octyl chains. rsc.org

The surface becomes chemically active with basic amine sites, which can be used for further reactions or for adsorbing acidic species.

This surface modification is crucial for applications in chromatography, where functionalized silica is used as the stationary phase, and in the creation of hydrophobic coatings.

Tailored Surface Properties for Adsorption and Separation

Surfaces modified with N-octyl-1,3-propanediamine exhibit unique properties that are highly valuable in adsorption and separation technologies, most notably in mineral flotation. mdpi.com

In mineral flotation , the compound acts as a collector. The polar diamine head group selectively adsorbs onto the surface of certain minerals. The nonpolar, hydrophobic octyl tails then orient away from the surface, rendering the mineral particle hydrophobic (water-repellent). These hydrophobic particles readily attach to air bubbles and are floated to the surface, allowing for their separation from unwanted gangue minerals. This application is a major industrial use for related long-chain alkyl diamines such as N-tallowalkyl and N-oleyl propanediamines. keruichemical.comtnjchem.compainichemical.com

In separation science , these modified surfaces can be used for solid-phase extraction (SPE). A substrate functionalized with N-octyl-1,3-propanediamine would possess a dual-mode separation capability:

Reversed-Phase Interaction : The n-octyl chains provide a nonpolar surface capable of adsorbing hydrophobic molecules from a polar solution.

Ion-Exchange/Chelation : The basic amine groups can interact with or chelate metal ions, or function as a weak anion exchanger to adsorb acidic compounds. mdpi.com

This bifunctionality allows for the design of highly selective adsorbents for environmental remediation (e.g., removing specific organic pollutants or heavy metals from water) or for analytical preconcentration. biointerfaceresearch.com The modification of adsorbents with various amines has been shown to significantly enhance the adsorption capacity for contaminants like heavy metal ions. mdpi.com

| Application Area | Surface Property Modified | Mechanism | Outcome |

|---|---|---|---|

| Mineral Flotation | Wettability (Hydrophobicity) | Amine head group adsorbs to mineral; hydrophobic octyl tail orients outwards. | Selective separation of target minerals from ore. painichemical.com |

| Chromatography / SPE | Surface Chemistry & Polarity | Creates a bifunctional surface with nonpolar (octyl) and basic (amine) regions. | Selective adsorption of molecules based on hydrophobicity and/or charge. |

| CO₂ Capture | Adsorption Sites | Amine groups act as basic sites for chemisorption of acidic CO₂ gas. researchgate.netrsc.org | Creation of solid sorbents for CO₂; the octyl group may enhance moisture resistance. researchgate.net |

| Protective Coatings | Surface Energy | Lowers surface energy via the layer of hydrophobic octyl chains. | Imparts hydrophobic and potentially anti-corrosive properties to the substrate. |

Industrial Chemical Formulations (Research Perspectives)

The unique molecular structure of N-Octyl-1,3-propanediamine, featuring a hydrophobic octyl chain and two hydrophilic amine groups, makes it a compound of significant interest for various industrial applications. Research is actively exploring its potential in specialized chemical formulations, focusing on its performance as a corrosion inhibitor, surfactant, emulsifier, and lubricant additive.

Corrosion Inhibitor Formulations and Mechanisms

N-Octyl-1,3-propanediamine is investigated as a corrosion inhibitor, particularly for protecting metals like steel in corrosive environments. researchgate.net The primary mechanism of its protective action involves the adsorption of the molecule onto the metal surface. This process is facilitated by the amine groups, which can form coordinate bonds with metal atoms, and the long alkyl chain, which creates a hydrophobic barrier. This barrier displaces water and other corrosive agents, thereby mitigating the corrosion process. scirp.orggoogle.com

The effectiveness of corrosion inhibitors is often evaluated through electrochemical studies. Research on related long-chain N-alkyl-1,3-propanediamines has demonstrated their potential in anti-corrosive formulations for industrial water-steam circuits. researchgate.net For instance, studies on similar diamine compounds have shown high inhibition efficiencies in acidic and saline solutions. mat-pro.com A formulation containing N-oleyl-1,3-propanediamine, a structurally similar compound, exhibited a corrosion inhibition efficiency of up to 94.5% for steel in a 1 mol/L HCl solution. mat-pro.com The adsorption of these types of inhibitors on steel surfaces has been found to follow the Langmuir isotherm model, indicating the formation of a monolayer on the metal surface. mat-pro.com

The mechanism is considered a combination of physical and chemical adsorption. mat-pro.com The chemical adsorption occurs through the interaction of the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of iron atoms on the steel surface. The physical adsorption is driven by the electrostatic interaction between the protonated amine groups and the charged metal surface. The hydrophobic tail of the molecule then forms a dense film that repels water and prevents corrosive species from reaching the metal. scirp.orggoogle.com

Table 1: Research Findings on Diamine-Based Corrosion Inhibitors

| Inhibitor System | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| N-oleyl-1,3-propanediamine formulation | 20# Steel | 1 mol/L HCl | 94.5 | Langmuir |

| Volatile Corrosion Inhibitor (VCI) formulation | St37 Carbon Steel | 3.5% NaCl | 71.24 | - |

Data compiled from available research on related diamine compounds. scirp.orgmat-pro.com

Surfactant and Emulsifier Engineering

The amphiphilic nature of N-Octyl-1,3-propanediamine, possessing both a polar head (the diamine group) and a nonpolar tail (the octyl group), allows it to function as a cationic surfactant. atamanchemicals.com Surfactants reduce the surface tension between two liquids or between a liquid and a solid. whamine.com This property is fundamental to their role as emulsifiers, which stabilize mixtures of immiscible liquids, such as oil and water. whamine.com

In emulsification, the surfactant molecules orient themselves at the oil-water interface. The lipophilic (hydrophobic) alkyl tail dissolves in the oil phase, while the hydrophilic amine groups are situated in the water phase. whamine.com This creates a protective film around the dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion. whamine.com N-Octyl-1,3-propanediamine and its derivatives are explored for their potential in creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions for various industrial processes. atamanchemicals.com For example, a related compound, N-Oleyl-1,3-propanediamine, is used as an emulsifier in the production of asphalt (B605645). atamanchemicals.comwikipedia.org

Research in surfactant engineering also investigates the synergistic effects of mixing different types of surfactants. For instance, studies have been conducted on the interaction between fluorocarbon surfactants and hydrocarbon surfactants like sodium n-octyl sulfate (B86663) to enhance their performance. researchgate.net The unique structure of N-Octyl-1,3-propanediamine makes it a candidate for such hybrid surfactant systems, potentially leading to formulations with superior surface activity and stability.

Lubricant Additive Research

The properties of N-Octyl-1,3-propanediamine make it a subject of research for use as a lubricant additive. whamine.comkeruichemical.com Lubricant additives are crucial for enhancing the performance of base oils by improving properties such as friction reduction, wear resistance, and load-carrying capacity. As a cationic surfactant, N-Octyl-1,3-propanediamine can adsorb onto metal surfaces through its polar amine groups, forming a protective monolayer. vulcanchem.com This film can reduce direct metal-to-metal contact, thereby minimizing friction and wear, especially under high-pressure conditions. vulcanchem.com

Research into similar long-chain amine derivatives has shown significant reductions in friction coefficients when added to industrial oils. vulcanchem.com For instance, N-Oleyl-1,3-propanediamine has been noted to reduce friction coefficients by 40-60% compared to non-additized base oils. vulcanchem.com The investigation of N-Octyl-1,3-propanediamine in lubricant formulations aims to develop advanced lubricants with improved anti-wear and extreme pressure characteristics. google.comresearchgate.net

Emerging Technologies

The distinct chemical characteristics of N-Octyl-1,3-propanediamine also position it as a molecule of interest in the development of new and emerging technologies, particularly in the fields of electrochemistry and supramolecular chemistry.

Electrochemical Applications and Sensor Development

The amine groups in N-Octyl-1,3-propanediamine can be chemically modified to create electroactive species, making it a candidate for applications in electrochemical sensors. semi.ac.cn These sensors are devices that convert a chemical signal into a measurable electrical signal. mdpi.com Polymers, both conducting and non-conducting, are often used as matrices in the construction of these sensors to immobilize the sensing component. semi.ac.cn

Research has shown that derivatives of 1,3-propanediamine can be used to create ion-selective electrodes (ISEs). For example, a Schiff base synthesized from a 1,3-diaminopropane derivative has been successfully used as a neutral carrier in a PVC membrane electrode for the potentiometric determination of copper(II) ions in biological fluids. analchemres.org This sensor exhibited a Nernstian response over a wide concentration range and a rapid response time. analchemres.org

Furthermore, sensing devices based on NQS (1,2-naphthoquinone-4-sulfonate) doped PDMS (polydimethylsiloxane) have been developed for the detection of primary and secondary amines. nih.gov The sensitivity of such sensors can be tuned by the addition of ionic liquids. nih.gov Given its diamine structure, N-Octyl-1,3-propanediamine could potentially be detected by or incorporated into such sensing platforms. The development of these sensors offers advantages like rapidity, portability, and the use of non-toxic reagents, facilitating in-situ analysis. nih.gov

Table 2: Characteristics of a Copper(II) Ion-Selective Electrode Based on a 1,3-Diaminopropane Derivative

| Parameter | Value |

| Ionophore | N,N′-bis(salicylidene)-1,3-diaminopropane Schiff base |

| Linear Range | 1.0 × 10⁻² – 1.0 × 10⁻⁵ M |

| Slope | 30.4 ± 0.5 mV/decade |

| Response Time | 5-10 s |

| Electrode Lifespan | > 6 months |

Source: Data from a study on a copper(II) ion-selective electrode. analchemres.org

Molecular Recognition and Supramolecular Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. ijacskros.com Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of molecules. nankai.edu.cn

The structure of N-Octyl-1,3-propanediamine, with its hydrogen bond donating and accepting amine groups and a hydrophobic alkyl chain, makes it a potential building block in supramolecular assemblies. researchgate.net The 1,3-diaminopropane backbone is a versatile component that can be incorporated into larger, more complex host molecules designed to recognize and bind specific guest molecules. chemistry-chemists.com For example, Schiff bases derived from 1,3-diaminopropane have been used to synthesize metal complexes that form intricate supramolecular structures through anion-π and π-π interactions. researchgate.net These interactions are fundamental to the processes of molecular recognition and self-assembly in crystal engineering. researchgate.net

The ability to form predictable, non-covalent interactions is crucial for creating new materials with tailored functions. The study of how molecules like N-Octyl-1,3-propanediamine participate in these interactions contributes to the broader understanding of supramolecular chemistry and opens possibilities for designing novel functional materials and systems, such as those for drug delivery or advanced sensing. keaipublishing.com

Analytical Methodologies for Characterization and Quantification of N Octyl 1,3 Propanediamine

Advanced Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of N-Octyl-1,3-propanediamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and chemical environment of atoms within a molecule. For N-Octyl-1,3-propanediamine, both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Octyl-1,3-propanediamine would exhibit characteristic signals corresponding to the different types of protons present in the molecule. Protons on carbons adjacent to the nitrogen atoms are deshielded and thus appear at a lower field (higher chemical shift) in the spectrum, typically in the range of 2.2 to 2.6 δ. openstax.org The protons of the N-H groups themselves show variable chemical shifts due to factors like hydrogen bonding. libretexts.org The splitting pattern of the signals, governed by the (n+1) rule, provides information about the number of protons on adjacent carbons, helping to confirm the connectivity of the carbon chain. savemyexams.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in N-Octyl-1,3-propanediamine gives a distinct signal. Carbons bonded to the electron-withdrawing nitrogen atoms are deshielded and resonate at a lower field compared to other alkane carbons. openstax.orglibretexts.org For instance, the carbon atom to which a nitrogen is attached may absorb about 20 ppm further downfield than a similar carbon in an alkane. openstax.org The chemical shifts for the carbons in the propane (B168953) and octyl chains would appear in the typical aliphatic region. A simplified table of expected chemical shifts can aid in the interpretation of the spectrum. libretexts.org

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C=O | 150 - 200 |

| C=C | 100 - 150 |

| C-O | 50 - 100 |

| C-C | 0 - 50 |

This interactive table provides a simplified guide to expected ¹³C NMR chemical shifts.

A study on a similar compound, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, utilized NMR analysis with an internal standard to determine the composition of a raw material, demonstrating the quantitative power of this technique. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For N-Octyl-1,3-propanediamine, which contains both primary and secondary amine groups, the FTIR spectrum provides key diagnostic peaks. rockymountainlabs.comorgchemboulder.com

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. openstax.orglibretexts.orgorgchemboulder.com Secondary amines (R₂-NH) exhibit a single, generally weaker band in this same region. libretexts.orgrockymountainlabs.comorgchemboulder.com

N-H Bending: Primary amines display an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibrations for aliphatic amines are found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad, strong band between 665 and 910 cm⁻¹ can be attributed to N-H wagging, which is characteristic of primary and secondary amines. orgchemboulder.com

The presence of these characteristic bands in the FTIR spectrum confirms the identity of the amine functional groups within the N-Octyl-1,3-propanediamine molecule.

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3400-3300 and 3330-3250 (two bands) |

| N-H Stretch | Secondary Amine | 3350-3310 (one band) |

| N-H Bend | Primary Amine | 1650-1580 |

| C-N Stretch | Aliphatic Amine | 1250-1020 |

| N-H Wag | Primary & Secondary Amines | 910-665 |

This interactive table summarizes the key FTIR absorption bands for identifying primary and secondary amines.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating N-Octyl-1,3-propanediamine from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the polarity and potential for thermal instability of amines, derivatization is often necessary to make them more volatile and improve their chromatographic behavior. researchgate.netiu.edu

Common derivatization strategies for amines include acylation, silylation, and alkylation. gcms.cz Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a frequently used method. iu.eduh-brs.de The resulting trifluoroacetylated derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. researchgate.net A study on long-chain N-alkyl-1,3-propanediamines successfully used GC-MS after derivatization with TFAA for their identification. researchgate.net The electron impact (EI) mass spectra of these derivatives show specific fragmentation patterns that can be used for structural elucidation. researchgate.net

| Derivatization Type | Common Reagents | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increases volatility, provides fragmentation-directing derivatives. gcms.czh-brs.de |

| Silylation | BSTFA, MBDSTFA | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and thermal stability. chemcoplus.co.jp |

| Alkylation | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Forms dimethylaminomethylene derivatives. iu.edu |

This interactive table outlines common derivatization approaches for the GC-MS analysis of amines.

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another cornerstone technique for the analysis of compounds like N-Octyl-1,3-propanediamine. It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC-MS. nih.govddtjournal.com

LC-MS can be used for the direct analysis of N-Octyl-1,3-propanediamine, often employing reversed-phase chromatography with a suitable mobile phase. sielc.com However, derivatization can also be used in LC-MS to enhance ionization efficiency and improve detection sensitivity. nih.govddtjournal.commdpi.com For example, reagents can be used to introduce a permanently charged group or a group that is easily ionizable by electrospray ionization (ESI), the most common ionization technique in LC-MS. ddtjournal.com

A study on the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine successfully utilized liquid chromatography coupled to high-resolution mass spectrometry (LC/HRMS) for its determination in a raw material. nih.gov This approach allowed for the accurate quantification of the active principle and related impurities. nih.gov The high resolution of the mass spectrometer provides very accurate mass measurements, which aids in the confident identification of the compounds.

X-ray Diffraction and Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. yale.edu For a pure compound like N-Octyl-1,3-propanediamine, single-crystal XRD could provide unambiguous confirmation of its molecular structure, including bond lengths and angles. researchgate.net However, obtaining a single crystal of a flexible long-chain amine suitable for such analysis can be challenging.

Powder XRD is more commonly applied to study the crystalline nature of materials containing or modified by N-Octyl-1,3-propanediamine. For instance, XRD is used to characterize materials where alkylamines are functionalized onto surfaces. Studies on graphene oxide functionalized with octylamine (B49996) have used XRD to confirm changes in the material's crystallinity and interlayer spacing upon modification. researchgate.netrsc.org The diffraction patterns can reveal whether the introduction of the octyl amine moiety enhances or disrupts the existing crystal lattice of the host material.

In a typical analysis of an octylamine-modified material, the XRD pattern of the modified substance is compared to the original, unmodified material. Changes in peak position, intensity, and width can provide significant information. For example, a shift in the diffraction peaks can indicate lattice strain or intercalation of the amine, while a decrease in peak intensity or broadening of peaks might suggest a reduction in crystallinity or crystallite size. canada.ca While specific crystallographic data for N-Octyl-1,3-propanediamine is not widely published, the principles of XRD are routinely applied to understand the structural role of similar long-chain amines in complex materials. researchgate.net

Electroanalytical and Titration Techniques

Electroanalytical and titration methods are fundamental for the quantification of N-Octyl-1,3-propanediamine, leveraging the basic nature of its amine functional groups.

Acid-base titration is a classic and reliable method for determining the concentration of basic compounds like N-Octyl-1,3-propanediamine. savemyexams.comscribd.com The method involves neutralizing the amine sample with a standardized acid solution (the titrant), such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of an indicator or by monitoring the pH change with a potentiometer. scribd.comlibretexts.org The endpoint, where all the amine has reacted, is signaled by a color change or a sharp inflection in the pH curve. libretexts.org

Given that N-Octyl-1,3-propanediamine has two amine groups with different basicities (a primary and a secondary amine), a potentiometric titration can often resolve two separate equivalence points, allowing for a more detailed analysis of the sample's composition and purity. This technique has been successfully used to determine the amine content in complex formulations and polymers. For example, potentiometric titration is used to calculate the amine equivalent weight of amine-terminated polymers, including those prepared from related diamines like N-methyl-1,3-propanediamine. google.com

A study on a similar biocide, N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, demonstrated the utility of acid-base titration in a mixed solvent system to quantify the active principle in both raw materials and commercial products. nih.gov The results were found to be statistically coherent with more sophisticated methods like liquid chromatography-mass spectrometry (LC/MS). nih.gov

Table 1: Typical Parameters for Acid-Base Titration of Amines

| Parameter | Description | Example |

| Analyte | The substance being quantified. | N-Octyl-1,3-propanediamine |

| Titrant | A standard solution of known concentration. | 0.1 M Hydrochloric Acid (HCl) |

| Solvent | A suitable solvent to dissolve the analyte. | Water, Ethanol, or mixed solvents |

| Detection | Method to determine the equivalence point. | Potentiometric (pH meter) or Colorimetric Indicator (e.g., Phenolphthalein hach.com) |

| Calculation | Relates titrant volume to analyte concentration. | C₁V₁ = C₂V₂ (at equivalence point) |

Electrochemical sensors offer a highly sensitive and often rapid alternative for the detection and quantification of amines. frontiersin.org These devices translate the chemical interaction between the analyte and a sensor surface into a measurable electrical signal, such as a change in potential or current. chemrevlett.com

For alkylamines, sensor development has focused on various principles. Potentiometric sensors, a type of ion-selective electrode (ISE), can be designed with membranes containing ionophores that selectively bind to amine species. nih.gov Research has explored the use of Schiff bases derived from 1,3-diaminopropane (B46017) as ionophores in PVC membranes for detecting metal ions, a technology that could be adapted for direct amine detection. analchemres.org

Voltammetric sensors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. The electrode can be modified with specific materials to enhance selectivity and sensitivity. For example, sensors based on conducting polymers like polypyrrole modified with crown ethers have been developed for the simultaneous determination of various alkylamines. chemrevlett.com Another advanced approach involves using novel nanomaterials, such as MXenes, to construct electrochemical sensors with outstanding conductivity and large surface areas, which can be tailored for detecting specific analytes like amines. mdpi.com

Table 2: Examples of Electrochemical Sensing Strategies for Amines

| Sensor Type | Electrode Modification | Principle of Detection | Target Analyte(s) |

| Potentiometric | PVC membrane with N,N′-bis(salicylidene)-1,3-diaminopropane Schiff base analchemres.org | Measures potential change due to ion binding. | Adaptable for diamines |

| Voltammetric | Polypyrrole modified with crown ethers chemrevlett.com | Measures current from analyte oxidation/reduction. | Alkylamines |

| Voltammetric | Ruthenium oxide on carbon nanotubes nih.gov | Catalytic measurement based on oxidation potential. | General amine-containing compounds |

| Potentiometric | Nitroazophenolic crown ether nih.gov | Measures oxidation potential difference. | Enantiomers of alkyl amines |

Complementary Material Characterization Techniques

To achieve a comprehensive understanding of N-Octyl-1,3-propanediamine, especially within a material matrix or as a surface coating, a combination of analytical techniques is employed alongside the primary quantification methods.

Spectroscopic Methods :

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is invaluable for confirming the presence of specific functional groups. In materials functionalized with octylamine, FTIR can identify characteristic peaks such as N-H stretching and bending vibrations, as well as C-H stretching from the octyl chain, confirming successful grafting. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure. NMR was used as a primary analytical tool alongside titration and LC/MS to characterize and quantify the components of a tri-amine biocide mixture, successfully identifying the active principle and related amine impurities. nih.gov

Microscopy and Surface Analysis :

Electron Microscopy (SEM/TEM) : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and microstructure of materials coated or modified with alkylamines. researchgate.netnih.gov

Contact Angle Measurement : This technique assesses the hydrophobicity of a surface. The grafting of N-Octyl-1,3-propanediamine onto a surface is expected to increase the water contact angle due to the hydrophobic nature of the octyl chain, and this change can be quantified. rsc.orgacs.org

Chromatographic Techniques :

Liquid Chromatography-Mass Spectrometry (LC/MS) : This powerful combination separates the components of a mixture and provides their mass-to-charge ratio, allowing for highly specific identification and quantification. It has been used to determine the precise composition of complex amine-based biocides. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) : For volatile or derivatized amines, GC/MS is a standard analytical method. It has been used to identify long-chain N-alkyl-1,3-propanediamines in various samples after derivatization. researchgate.neth-brs.de

These complementary methods provide crucial qualitative and structural information that supports and validates the quantitative data obtained from titration and electrochemical analyses.

Environmental Fate and Degradation Pathways of N Octyl 1,3 Propanediamine

Environmental Distribution and Partitioning Behavior

Long-chain aliphatic amines are expected to be positively charged in the typical environmental pH range of 4 to 9. industrialchemicals.gov.au When released into aquatic environments, they exhibit a strong tendency to sorb to dissolved and suspended organic matter and minerals. canada.ca This process facilitates their partitioning from the water column to sediment and soil. canada.ca The fraction of the substance that remains freely dissolved in water decreases as the alkyl chain length increases, and diamines generally show a greater tendency to sorb than monoamines of the same chain length. canada.ca

Due to their surfactant nature, standard methods for determining the octanol-water partition coefficient (Log Kₒw) are not reliable, as these compounds tend to accumulate at the interface between phases rather than partitioning cleanly. industrialchemicals.gov.auplos.org Therefore, the solids-water distribution coefficient (Kₓ) is a more relevant parameter for assessing their environmental partitioning. canada.ca

The fate of N-Octyl-1,3-propanediamine in soils and sediments is primarily governed by its sorption characteristics. canada.ca The solids-water partition coefficient (Kₓ) for LCAAs is influenced by several factors, including the cation exchange capacity of the matrix (related to clay content), the fraction of organic carbon (fₒc), and the salinity of the system. canada.caecetoc.org The primary mechanism for sorption is the electrostatic attraction between the positively charged amine functional groups and negatively charged surfaces of clay and organic matter. nih.gov

A draft risk assessment for the analogous compound 1,3-propanediamine, N-(3-aminopropyl)-N-dodecyl-, concluded that it is expected to sorb strongly to soil and sediment. regulations.gov This strong sorption behavior limits its mobility in the environment but increases its concentration in soil and sediment compartments. regulations.govservice.gov.uk

| Alkyl-Chain Length Category | Range of % Freely Dissolved in Water (Midpoint) |

|---|---|

| C8-C14 | 45.5 – 95.7 (70.6) |

| C15-C18 | 10.2 – 41 (25.6) |

| C19-C22 | 1.5 – 8.7 (5.1) |

Note: The percentage of freely dissolved substance was determined for surface water with a total organic carbon (TOC) concentration of 13.05 mg/L. N-Octyl-1,3-propanediamine falls into the C8-C14 category.

Biodegradation Processes in Natural Environments

Biodegradation is considered a primary pathway for the dissipation of long-chain aliphatic amines in the environment. canada.ca Studies have shown that microorganisms present in natural waters and activated sludge can acclimate to and degrade these compounds. nih.govresearchgate.net Generally, LCAAs are not considered to be persistent in the environment. canada.cacanada.ca

Under aerobic conditions, long-chain aliphatic amines are expected to biodegrade and are not considered persistent in water, soil, or the top layer of sediments. canada.ca Research on a Pseudomonas species isolated from activated sludge demonstrated the complete mineralization of octylamine (B49996), a related water-soluble LCAA. nih.gov The bacterium was also capable of degrading dodecyl-1,3-diaminopropane. nih.gov The degradation pathway involves an initial cleavage of the Cₐₗₖᵧₗ–N bond, which is considered a central step. nih.goveuropa.eu An Australian assessment report for an analogue, N1-(9Z)-9-octadecen-1-yl-1,3-propanediamine, found it to be readily biodegradable, showing 66% degradation after 28 days in an OECD 301D test. industrialchemicals.gov.au

In contrast, biodegradation is expected to be very slow under anaerobic conditions, leading to potential accumulation in anoxic sediments, particularly near sites with continuous release. canada.ca While specific data for N-Octyl-1,3-propanediamine is limited, studies on other amines and organic compounds show significantly suppressed degradation rates in anaerobic environments compared to aerobic ones. canada.caresearchgate.net

| Compartment | Condition | Half-Life (days) |

|---|---|---|

| Water | Aerobic | 16 - 150 |

| Soil | Aerobic | 16 - 150 |

| Sediment | Anaerobic | Expected to be very slow |

Abiotic Transformation Mechanisms

While biodegradation is the main degradation route, abiotic processes can also contribute to the transformation of N-Octyl-1,3-propanediamine in the environment.

Based on studies of analogous compounds, N-Octyl-1,3-propanediamine is expected to be stable to hydrolysis at environmentally relevant pH values (pH 5-9). regulations.govepa.gov A study on the diacetate salt of a similar compound, 1-(alkyl-amino)-3-aminopropane, found it to be hydrolytically stable at pH 5 and 7. epa.gov At pH 9, the salt converted to the free diamine, which was also stable and did not hydrolyze over a 30-day period. epa.gov

Information on the photodegradation of N-Octyl-1,3-propanediamine is limited. However, a risk assessment for the similar compound 1,3-propanediamine, N-(3-aminopropyl)-N-dodecyl-, concluded that it is stable to photolysis. regulations.gov While some amines can undergo direct or indirect photodegradation in the presence of sunlight and photosensitizing agents, this is not considered a significant degradation pathway for this class of compounds in the environment. nih.govroutledge.com

Identification and Analysis of Environmental Metabolites

The identification of metabolites is crucial for understanding the complete environmental fate of a compound. The analysis of long-chain N-1-alkyl-1,3-propanediamines in environmental samples can be achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) following a derivatization step. researchgate.net

Based on the established aerobic biodegradation pathway for long-chain alkylamines, the degradation of N-Octyl-1,3-propanediamine is initiated by the enzymatic cleavage of the bond between the octyl group and the nitrogen atom. nih.gov This primary degradation step is expected to yield octanal (B89490) and 1,3-diaminopropane (B46017). The octanal is then rapidly oxidized to the corresponding fatty acid, octanoic acid, which subsequently enters the β-oxidation cycle and is mineralized to carbon dioxide and water. nih.gov The amine portion of the molecule is ultimately expected to mineralize, releasing ammonium (B1175870). nih.gov

Therefore, the key environmental metabolites from the biodegradation of N-Octyl-1,3-propanediamine are:

Octanal

Octanoic Acid

1,3-Diaminopropane

Ammonium (NH₄⁺)

Environmental Persistence and Mobility Assessment of N-Octyl-1,3-Propanediamine

N-Octyl-1,3-propanediamine, also known as 3-Aminopropyl(octyl)amine, belongs to the group of long-chain aliphatic amines (LCAAs). The environmental behavior of this compound is largely determined by its chemical structure, which features a C8 alkyl chain and two amine functional groups. These structural characteristics influence its distribution, persistence, degradation, and potential for bioaccumulation in the environment.

When released into an aquatic environment, long-chain aliphatic amines are expected to be positively charged at environmentally relevant pH levels. This cationic nature causes them to readily sorb to suspended solids and dissolved organic matter. canada.ca Consequently, these substances may be transported in the water column bound to particles or settle into the bed sediment. canada.cacanada.ca The mobility in soil is also affected by this sorption behavior, with the compound expected to be readily absorbed into soil. wharfedalepestcontrol.co.uk

Long-chain aliphatic amines are generally not considered to be persistent in the environment. canada.cacanada.ca They are susceptible to degradation in water, soil, and sediment. canada.cacanada.ca The primary degradation mechanism is biodegradation, as microorganisms can use the chemical as a source of energy and building blocks for new biomass. miljodirektoratet.no Features that generally increase aerobic biodegradation include the presence of groups susceptible to enzymatic hydrolysis, such as amides, and the presence of primary and secondary amino groups. miljodirektoratet.no Conversely, tertiary amine groups and extensive chain branching can make a compound less biodegradable. miljodirektoratet.no

The bioaccumulation potential for long-chain aliphatic amines is related to the length of the alkyl chain. canada.cacanada.ca Compounds with alkyl chains shorter than C14, which includes N-Octyl-1,3-propanediamine (C8), are considered to have a low to moderate potential for bioaccumulation in aquatic organisms. canada.cacanada.ca For substances with longer alkyl chains (C14 and above), the bioaccumulation potential is high. canada.cacanada.ca

While specific experimental data for N-Octyl-1,3-propanediamine is limited, the environmental fate is often inferred from data on structurally similar chemicals, a process known as read-across. Assessments by regulatory bodies like the one for the Aliphatic Amines Group in Canada provide a comprehensive overview based on this approach. canada.cacanada.ca

Research Findings on Environmental Fate

Environmental Properties of Long-Chain Aliphatic Amines (LCAAs)

Q & A

What are the most reliable synthetic routes for 3-Aminopropyl(octyl)amine in academic research?

The synthesis of this compound can be achieved via:

- Alkylation of primary amines : Reacting octylamine with 3-chloropropylamine under basic conditions, followed by purification via distillation or column chromatography .

- Gabriel synthesis : Using phthalimide to protect the amine group during alkylation, which avoids over-alkylation and improves yield for secondary amines .

- Reductive amination : Combining octylamine with a ketone or aldehyde derivative (e.g., 3-aminopropionaldehyde) in the presence of a reducing agent like NaBH4 .

Methodological note : Gabriel synthesis is preferred for controlled substitution, while reductive amination offers flexibility in modifying the alkyl chain.

How can researchers confirm the structural integrity of this compound post-synthesis?

Key techniques include:

- <sup>1</sup>H NMR : Assign peaks for methylene protons adjacent to amine groups (δ 2.5–3.0 ppm) and the octyl chain (δ 0.8–1.5 ppm). Compare with reference spectra of analogous amines .

- FTIR : Identify N-H stretching vibrations (3300–3500 cm<sup>-1</sup>) and C-N bonds (1250–1350 cm<sup>-1</sup>).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 215 for C11H26N2) .

How does the branching in this compound influence its reactivity in coordination chemistry?

The secondary amine group and flexible alkyl chain enable:

- Chelation of metal ions : The lone pair on the nitrogen can coordinate to transition metals (e.g., Cu<sup>2+</sup>), forming stable complexes for catalysis or sensing .

- Steric effects : The octyl chain may hinder access to the amine site, reducing reactivity in sterically demanding reactions. Compare with tris(3-aminopropyl)amine, where three arms enhance metal-binding capacity .

What strategies mitigate batch-to-batch variability in this compound synthesis?

- Stoichiometric control : Use excess octylamine to minimize di-alkylation byproducts.

- In-line monitoring : Employ TLC or HPLC to track reaction progress and intermediate formation .

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg, 120–140°C) or silica gel chromatography (eluent: CH2Cl2/MeOH/NH4OH) .

How does this compound compare to similar polyamines in stabilizing biomolecular interactions?

- Thermostability : Unlike linear polyamines (e.g., spermidine), its branched structure may reduce electrostatic interactions with RNA/DNA but enhance hydrophobic interactions with proteins .

- pH-dependent behavior : The secondary amine (pKa ~10) remains protonated under physiological conditions, facilitating binding to anionic biomolecules like heparin .

What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Collect in designated containers for amine-containing waste, neutralized with dilute HCl before disposal .

What analytical techniques resolve contradictions in reported thermodynamic data for this compound complexes?

- Isothermal titration calorimetry (ITC) : Directly measure binding constants (e.g., with sulfate anions) .

- Spectroscopic titration : Monitor UV-Vis or fluorescence changes during complexation .

- Computational validation : Density functional theory (DFT) to model ligand-metal interactions and compare with experimental data .

How can computational modeling predict the interaction of this compound with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro